(2R,5R)-2,5-Diisopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2,5-Diisopropylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The (2R,5R) configuration indicates the specific stereochemistry of the compound, where the two isopropyl groups are attached to the second and fifth carbon atoms in the R configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diisopropylpiperazine typically involves the reaction of piperazine with isopropyl halides under basic conditions. One common method is the alkylation of piperazine with isopropyl bromide or isopropyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Diisopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced isopropyl groups.
Substitution: Piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
(2R,5R)-2,5-Diisopropylpiperazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Diisopropylpiperazine: A diastereomer with different stereochemistry at the fifth carbon atom.
2,5-Dimethylpiperazine: A similar compound with methyl groups instead of isopropyl groups.
2,5-Diethylpiperazine: A similar compound with ethyl groups instead of isopropyl groups.
Uniqueness
(2R,5R)-2,5-Diisopropylpiperazine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its specific interactions with molecular targets can lead to unique biological activities, making it a compound of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(2R,5R)-2,5-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
DQGHKEGZZQBHHA-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN[C@@H](CN1)C(C)C |
Canonical SMILES |
CC(C)C1CNC(CN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.